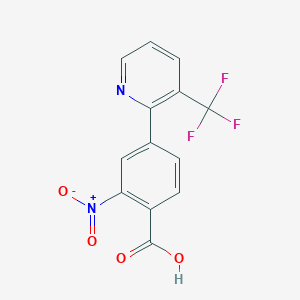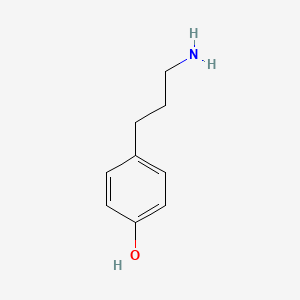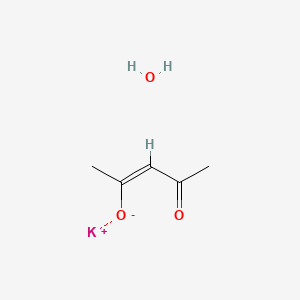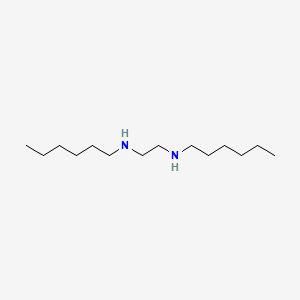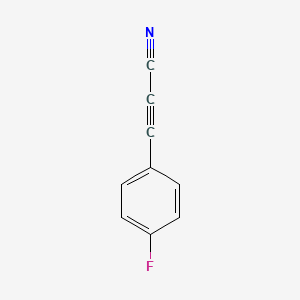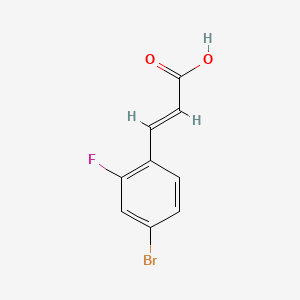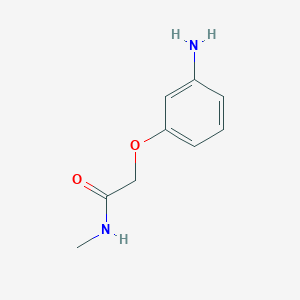![molecular formula C11H5Cl2F4N3 B3145499 4-Pyrimidinamine, 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro- CAS No. 575473-54-0](/img/structure/B3145499.png)
4-Pyrimidinamine, 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-
Vue d'ensemble
Description
This compound is a derivative of pyrimidinamine, which is considered a promising agricultural compound due to its outstanding activity and unique mode of action . Pyrimidinamine derivatives act as mitochondrial complex I electron transport inhibitors (MET I) .
Synthesis Analysis
A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity . The synthesis of these compounds was achieved through aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds involve aromatic nucleophilic substitution of halogen pyrimidines or substituted heterocycles having an alkylsulfonyl group with anilines . The substituents had a significant impact on the course and efficiency of the reaction .Applications De Recherche Scientifique
Medicinal Chemistry Applications
Pyrimidine derivatives, including 4-Pyrimidinamine, have shown significant potential as kinase inhibitors, especially in the design of p38α MAP kinase inhibitors. These compounds are selective inhibitors responsible for reducing proinflammatory cytokine release. The design and synthesis of these inhibitors have been thoroughly reviewed, emphasizing the importance of crystal structures of p38 in complex with small organic ligands for developing more potent and selective inhibitors (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Fluorine Chemistry in Cancer Treatment
Fluorinated pyrimidines, particularly 5-Fluorouracil (5-FU), have been a cornerstone in cancer treatment. The use of fluorinated pyrimidines to treat over 2 million cancer patients annually highlights their critical role. The review by Gmeiner (2020) discusses the synthesis methods of 5-FU, including the incorporation of radioactive and stable isotopes for studying its metabolism and biodistribution. This research underscores the advancements in understanding how fluorinated pyrimidines affect nucleic acid structure and function, leading to improved cancer therapies (Gmeiner, 2020).
Applications in Optoelectronic Materials
Pyrimidine and quinazoline derivatives have also found applications in the development of optoelectronic materials. The review by Lipunova et al. (2018) highlights the significance of incorporating pyrimidine fragments into π-extended conjugated systems for creating novel materials. These materials are used in organic light-emitting diodes (OLEDs), photonic devices, and as components for solar cells, showcasing the versatility of pyrimidine derivatives in material science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Environmental Degradation and Toxicology
Research into the environmental degradation and toxicity of polyfluoroalkyl chemicals, which include pyrimidine derivatives, has gained attention due to their persistence and potential health risks. Studies like the one by Liu and Mejia Avendaño (2013) review the microbial degradation of these compounds, providing insights into their fate in the environment and the potential for forming more toxic by-products (Liu & Mejia Avendaño, 2013).
Mécanisme D'action
Orientations Futures
The biological activities of pyrimidinamine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of these derivatives will be discovered in the future .
Propriétés
IUPAC Name |
2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2F4N3/c12-7-2-1-5(3-6(7)11(15,16)17)19-9-8(14)4-18-10(13)20-9/h1-4H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOZKVHSYJQORQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC=C2F)Cl)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2F4N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

